Methyl 2-benzamido-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate
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Overview
Description
Methyl 2-benzamido-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-benzamido-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and a sulfur source.
Introduction of Substituents: The benzamido and methoxyphenyl groups are introduced through nucleophilic substitution reactions.
Esterification: The carboxylate group is introduced via esterification, typically using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-benzamido-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
Methyl 2-benzamido-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic cells.
Biological Studies: It is used in biochemical assays to study enzyme interactions and protein binding.
Industrial Applications: The compound’s stability and reactivity make it useful in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-benzamido-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The compound’s structure allows it to fit into active sites of proteins, disrupting normal biological processes and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-benzamido-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate: shares similarities with other thiophene derivatives such as:
Uniqueness
What sets This compound apart is its specific combination of functional groups, which confer unique chemical and biological properties
Properties
Molecular Formula |
C21H19NO4S |
---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
methyl 2-benzamido-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C21H19NO4S/c1-13-17(14-9-11-16(25-2)12-10-14)18(21(24)26-3)20(27-13)22-19(23)15-7-5-4-6-8-15/h4-12H,1-3H3,(H,22,23) |
InChI Key |
ORYFFKRLNCKSBK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(S1)NC(=O)C2=CC=CC=C2)C(=O)OC)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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